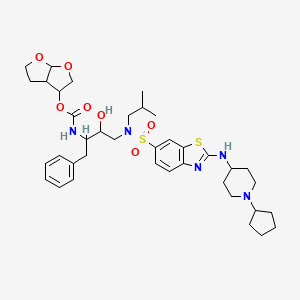![molecular formula C26H31N3O5 B8554032 diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B8554032.png)
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-morpholino-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-b]pyridazine core.
Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions.
Addition of the Phenyl and Propyl Groups: These groups are typically added via Friedel-Crafts alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the morpholino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted morpholino compounds.
Wissenschaftliche Forschungsanwendungen
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of diethyl 2-morpholino-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-morpholino-4-phenylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Diethyl 2-morpholino-4-phenyl-7-methylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Uniqueness
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is unique due to the presence of the propyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C26H31N3O5 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C26H31N3O5/c1-4-10-20-22(25(30)33-5-2)23(26(31)34-6-3)24-19(18-11-8-7-9-12-18)17-21(27-29(20)24)28-13-15-32-16-14-28/h7-9,11-12,17H,4-6,10,13-16H2,1-3H3 |
InChI-Schlüssel |
IKBABYZTBIHCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=C2N1N=C(C=C2C3=CC=CC=C3)N4CCOCC4)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-Fluor-phenyl)-2-methyl-pyridin-3-yl]-methanol](/img/structure/B8553990.png)

![5-(Hexyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8554001.png)


![1-[4-(2-Chloroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B8554040.png)






![3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B8554079.png)
